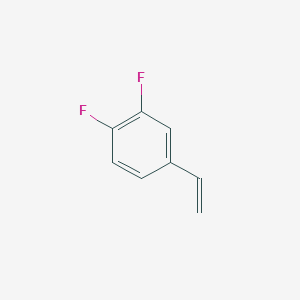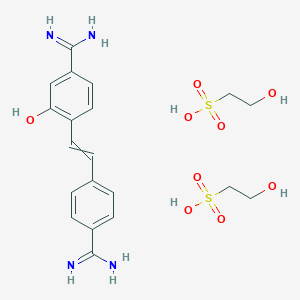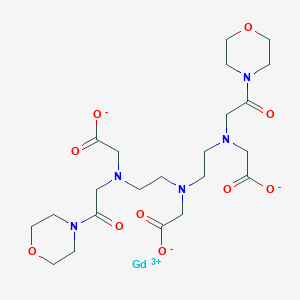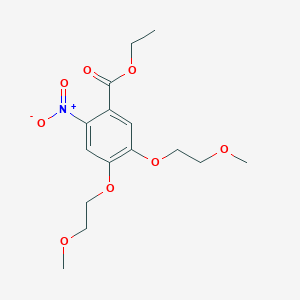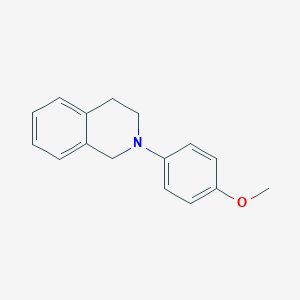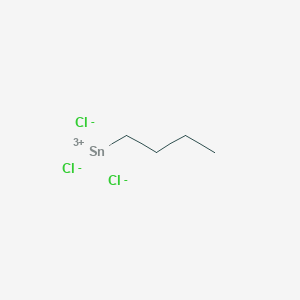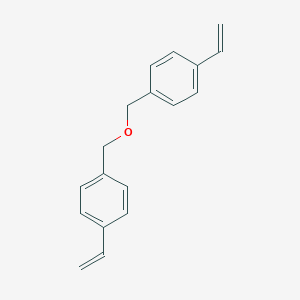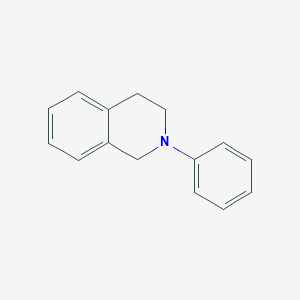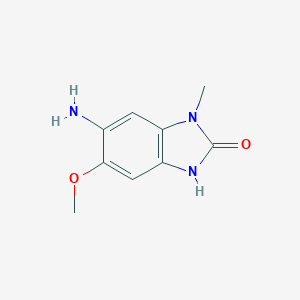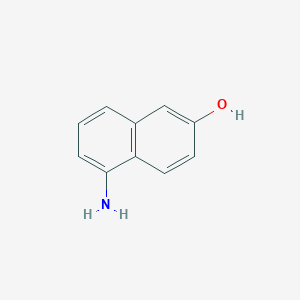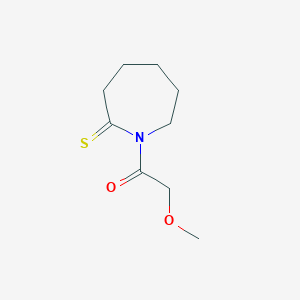
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene expression. This results in the activation of tumor suppressor genes, differentiation genes, and immune response genes, while inhibiting the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of HDAC activity
- Increased acetylation of histone proteins
- Activation of tumor suppressor genes
- Inhibition of oncogene expression
- Induction of cell cycle arrest, apoptosis, and differentiation
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Improvement of cognitive function and memory
- Reduction of oxidative stress and inflammation in the brain
- Inhibition of pro-inflammatory cytokine and chemokine production
- Improvement of immune cell survival and function
实验室实验的优点和局限性
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC inhibition. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and off-target effects, which may limit its therapeutic applications. It is also important to note that the effects of this compound may vary depending on the cell type, disease model, and experimental conditions.
未来方向
There are several future directions for the research and development of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone, including:
- Optimization of the synthesis method to improve yield and purity
- Identification of biomarkers for patient selection and response prediction
- Combination therapy with other drugs or immunotherapies
- Development of more potent and selective HDAC inhibitors
- Investigation of the effects of this compound on epigenetic modifications other than histone acetylation
- Preclinical and clinical trials to evaluate the safety and efficacy of this compound in various diseases.
Conclusion
This compound is a synthetic compound that belongs to the class of benzamide-based HDAC inhibitors. It has shown promising results in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound exerts its therapeutic effects by inhibiting HDAC activity, leading to the activation of tumor suppressor genes, differentiation genes, and immune response genes, while inhibiting the expression of oncogenes and pro-inflammatory genes. This compound has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC inhibition, but also has some limitations, including potential toxicity and off-target effects. There are several future directions for the research and development of this compound, including optimization of the synthesis method, combination therapy, and clinical trials to evaluate its safety and efficacy.
合成方法
The synthesis of 2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone involves the reaction of 2-mercaptoacetamide with 1-bromo-2-methoxyethane in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminocapronitrile. The final product is obtained after several purification steps, including crystallization and recrystallization.
科学研究应用
2-Methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest, apoptosis, and differentiation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
In neurodegenerative disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In inflammatory conditions, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to improve the survival and function of immune cells, making it a potential immunomodulatory therapy.
属性
CAS 编号 |
121003-13-2 |
|---|---|
分子式 |
C9H15NO2S |
分子量 |
201.29 g/mol |
IUPAC 名称 |
2-methoxy-1-(2-sulfanylideneazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO2S/c1-12-7-8(11)10-6-4-2-3-5-9(10)13/h2-7H2,1H3 |
InChI 键 |
VAGZNGNKHQMHLU-UHFFFAOYSA-N |
SMILES |
COCC(=O)N1CCCCCC1=S |
规范 SMILES |
COCC(=O)N1CCCCCC1=S |
同义词 |
2H-Azepine-2-thione, hexahydro-1-(methoxyacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



